molecular formula C20H12N2O4 B5791516 (4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one

(4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one

Cat. No.: B5791516
M. Wt: 344.3 g/mol
InChI Key: BBOAZFNUDWQDSV-PDGQHHTCSA-N
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Description

(4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a naphthalene ring and a nitrophenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one typically involves the condensation of appropriate aldehydes and amines, followed by cyclization. A common synthetic route might include:

    Condensation Reaction: Reacting naphthaldehyde with 4-nitroaniline in the presence of a base to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of an oxidizing agent to form the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Naphthoquinones, nitrophenyl oxazoles.

    Reduction Products: Aminophenyl oxazoles.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

(4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one may have applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the synthesis of dyes, pigments, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell walls or inhibit essential enzymes. The molecular targets and pathways involved would be specific to the biological system or chemical process .

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(phenylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one
  • (4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one

Uniqueness

The presence of both a naphthalene ring and a nitrophenyl group in (4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one may confer unique electronic properties, making it distinct from other oxazole derivatives

Properties

IUPAC Name

(4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-20-18(12-15-6-3-5-13-4-1-2-7-17(13)15)21-19(26-20)14-8-10-16(11-9-14)22(24)25/h1-12H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOAZFNUDWQDSV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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